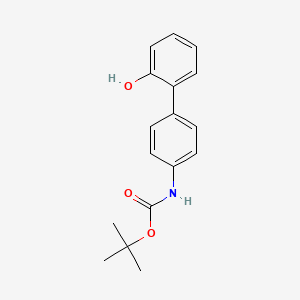
2-(4-BOC-Aminophenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-(4-BOC-Aminophenyl)phenol involves complex reactions that result in compounds with distinct structural features. For instance, the condensation of 2-[[(2-hydroxyphenyl)amino]methyl]-phenols with arylboronic acids leads to monomeric boronates, which are characterized using various spectroscopic techniques (Abreu et al., 2006). Another approach involves the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol, leading to the synthesis of electroactive phenol-based polymers (Kaya & Aydın, 2012).
Molecular Structure Analysis
The molecular structure of compounds synthesized from 2-(4-BOC-Aminophenyl)phenol derivatives is often elucidated using X-ray crystallography, NMR, and other spectroscopic methods. These analyses reveal the stereochemistry and other critical structural aspects of the synthesized compounds, which are essential for understanding their chemical behavior and potential applications.
Chemical Reactions and Properties
Compounds derived from 2-(4-BOC-Aminophenyl)phenol participate in various chemical reactions, showcasing their reactivity and functional utility in organic synthesis. For example, the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization is a notable reaction involving phenolic compounds, leading to the synthesis of 2-(phenylthio)phenols (Xu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Phenolic compounds, including “2-(4-BOC-Aminophenyl)phenol”, have a wide range of applications in various industries due to their bioactive properties . Here are some of the key applications:
-
Food Industry Phenolic compounds are used as natural alternatives to artificial food additives . They exhibit antioxidant, antimicrobial, and anti-inflammatory activities, which can enhance the quality and shelf-life of food products .
-
Cosmetic Industry The antioxidant properties of phenolic compounds are beneficial in skincare products. They can protect the skin from oxidative stress and environmental damage .
-
Packaging Industry Phenolic compounds can be used in the packaging industry due to their antimicrobial and antioxidant properties. They can help to preserve the quality of packaged food products .
-
Textile Industry Phenolic compounds can be used in the textile industry for the production of functional textiles. They can provide antimicrobial, UV protection, and antioxidant properties to the textiles .
-
Pharmaceutical Industry Phenolic compounds have shown potential in the treatment of various human ailments, including hypertension, metabolic problems, inflammatory infections, and neurodegenerative diseases .
-
Chemical Industry Phenolic compounds are used in the synthesis of various chemicals. They can act as precursors or intermediates in chemical reactions .
Phenolic compounds, including “2-(4-BOC-Aminophenyl)phenol”, have a wide range of applications in various industries due to their bioactive properties . Here are some additional applications:
-
Agriculture Phenolic compounds can be used in agriculture for their antimicrobial and insecticidal properties. They can help protect crops from pests and diseases .
-
Environmental Remediation Phenolic compounds can be used in environmental remediation processes. They can help remove pollutants from the environment due to their ability to bind to heavy metals .
-
Fuel Industry Some phenolic compounds can be used as biofuel additives due to their high calorific value .
-
Plastic Industry Phenolic compounds can be used in the plastic industry as antioxidants, stabilizers, and flame retardants .
-
Leather Industry Phenolic compounds can be used in the leather industry for tanning processes .
-
Paper Industry Phenolic compounds can be used in the paper industry for their colorant properties .
Safety And Hazards
The safety data sheet for 2-(4-BOC-Aminophenyl)phenol suggests that it may cause an allergic skin reaction. It is suspected of causing genetic defects and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJANPEUZMXQMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

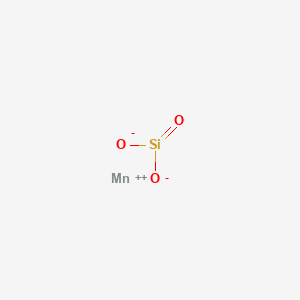
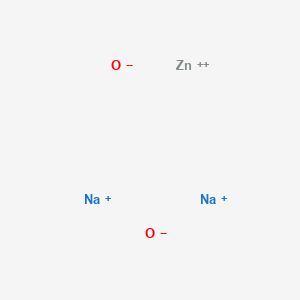
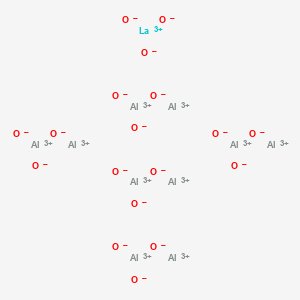
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

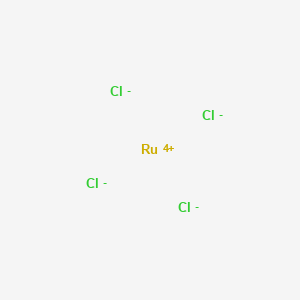
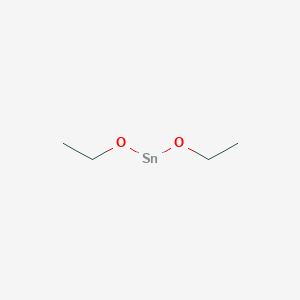
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)